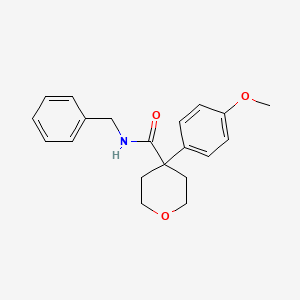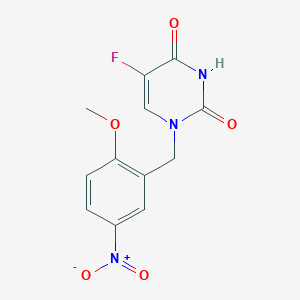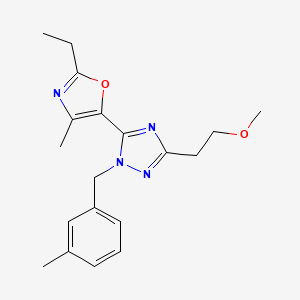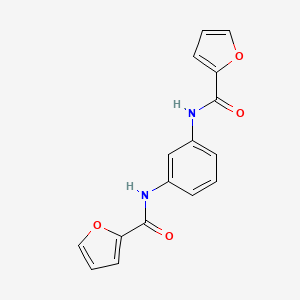![molecular formula C17H32N2 B5624662 2-adamantyl[2-(diethylamino)ethyl]methylamine](/img/structure/B5624662.png)
2-adamantyl[2-(diethylamino)ethyl]methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Adamantane derivatives, including "2-adamantyl[2-(diethylamino)ethyl]methylamine," can be synthesized through various methods. One approach involves the reaction of amines of the adamantane series with ethyl chlorooxoacetate and oxalyl chloride in methylene chloride under mild conditions, leading to yields of 72–87% (D'yachenko et al., 2019). Another method is the one-pot reaction of ethyl 2,4-dioxocyclohexanecarboxylate with specific acrylates via domino Michael reactions and Dieckmann condensation or an aldol-type reaction, facilitating the construction of adamantane derivatives not involving enamines (Takagi et al., 2005).
Molecular Structure Analysis
The adamantane-based dietheramine 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane prepared from specific chloro displacement reactions followed by catalytic reduction, forms the basis for the synthesis of polyimides with the adamantane-2,2-diyl unit as a cardo group. These structures, amorphous in nature, demonstrate the versatility and robustness of adamantane derivatives in forming complex polymers with high thermal stability (Hsiao & Li, 1998).
Chemical Reactions and Properties
Adamantane derivatives undergo a variety of chemical reactions, highlighting their chemical properties. For instance, the reaction of adamantane-2-amine and (adamantan-1-yl)methylamine with methyl 2-(4-allyl-2-methoxyphenoxy)acetate in butanol leads to the formation of target amides and the butyl ester of the corresponding acid, which is resistant to aminolysis (Novakov et al., 2017). This reaction showcases the ability of adamantane derivatives to participate in complex chemical processes, yielding products with specific properties.
Physical Properties Analysis
The physical properties of adamantane derivatives, such as solubility, phase behavior, and thermal stability, are crucial for their potential applications. The solubility and phase behavior can be influenced by the specific functional groups attached to the adamantane core, as seen in the synthesis of adamantyl-functionalized polymer monoliths for capillary electrochromatography, which exhibit good repeatability and column preparation reproducibility (Ohyama et al., 2010).
Chemical Properties Analysis
The chemical properties of "2-adamantyl[2-(diethylamino)ethyl]methylamine" and similar derivatives are characterized by their reactivity, stability, and interaction with other molecules. The incorporation of the adamantyl group into complexones, for example, has been studied for its effect on the acidic and complexing properties, as well as its potential as an antidote for certain heavy metals, demonstrating the wide range of chemical behaviors exhibited by these compounds (Lavrova et al., 2004).
Propriétés
IUPAC Name |
N-(2-adamantyl)-N',N'-diethyl-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2/c1-4-19(5-2)7-6-18(3)17-15-9-13-8-14(11-15)12-16(17)10-13/h13-17H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZPLVPQGJUSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)C1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5457358 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4S*)-1-{[(cyclohexylmethyl)amino]carbonyl}-4-(2-pyridinyl)-3-pyrrolidinecarboxylic acid](/img/structure/B5624580.png)


![4-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5624601.png)


![4,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B5624621.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-5-methyl-1H-imidazole](/img/structure/B5624624.png)
![8-(4-chloro-2-methylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5624632.png)
![N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5624633.png)
![(3R*,5S*)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5624651.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5624658.png)

